2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate chemical properties
2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate
Introduction
2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate is a unique molecule integrating three critical pharmacophores: a rigid biphenyl scaffold, a versatile carbamate linker, and a metabolically robust trifluoroethyl group. The biphenyl moiety is a well-established "privileged structure" in medicinal chemistry, frequently found in compounds targeting a range of biological receptors. The trifluoroethyl group, a bioisostere for other alkyl groups, is strategically employed in drug design to enhance metabolic stability, modulate lipophilicity, and improve binding affinity through specific fluorine interactions.[1][2] The carbamate linkage serves not only as a stable connection between these fragments but also as a functional group with its own distinct reactivity and potential for further derivatization.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate. It is intended for researchers, medicinal chemists, and process development scientists who may utilize this compound or its structural motifs in the design and synthesis of novel chemical entities.
Physicochemical and Spectroscopic Profile
The inherent properties of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the key physicochemical and predicted spectroscopic characteristics of 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate.
Core Chemical Properties
| Property | Value | Source/Method |
| Chemical Formula | C₁₅H₁₂F₃NO₂ | Calculated |
| Molecular Weight | 295.26 g/mol | Calculated |
| Physical Form | Predicted to be a white to off-white solid | Inferred from similar N-aryl carbamates |
| Water Solubility | Predicted to be low | Inferred from biphenyl and carbamate properties[3] |
| Organic Solvents | Expected to be soluble in DCM, EtOAc, Acetone, THF, DMF | General solubility for N-aryl carbamates |
| XLogP3 (Predicted) | ~4.0 - 4.5 | Estimated based on similar structures[4][5] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. The following are the expected spectral signatures for the title compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum will be characterized by distinct regions. The biphenyl protons will appear in the aromatic region (~7.2-7.8 ppm). The N-H proton of the carbamate will present as a singlet, typically in the 7.0-9.0 ppm range, which may broaden or exchange with D₂O. The methylene protons (CH₂) adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms, likely around 4.5-4.7 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a carbonyl signal for the carbamate at ~153-155 ppm. The aromatic carbons of the biphenyl ring will resonate between ~120-140 ppm. The CH₂ carbon will be found around 60-65 ppm and will exhibit splitting due to coupling with fluorine. The CF₃ carbon will appear as a quartet further downfield.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This is a key technique for fluorinated compounds. A single signal, a triplet, is expected for the CF₃ group due to coupling with the adjacent CH₂ protons. Its chemical shift will be approximately -74 ppm relative to CFCl₃.
-
IR (Infrared) Spectroscopy: Key vibrational frequencies will include a strong C=O stretch for the carbamate carbonyl at ~1700-1730 cm⁻¹, an N-H stretch at ~3300-3400 cm⁻¹, and C-F stretching bands in the 1100-1300 cm⁻¹ region.
-
MS (Mass Spectrometry): The molecular ion peak (M⁺) would be observed at m/z 295. Key fragmentation patterns would likely involve the loss of the trifluoroethoxy group or cleavage of the carbamate bond.
Synthesis Methodologies
The synthesis of N-aryl carbamates is a well-established field, with methods ranging from classical approaches to modern transition-metal-catalyzed reactions. The choice of method often depends on the availability of starting materials, scale, and desired purity.
Caption: Overview of synthetic pathways to the target carbamate.
Method A: From Biphenyl-4-isocyanate
This is the most direct and often highest-yielding method. It involves the nucleophilic addition of 2,2,2-trifluoroethanol to biphenyl-4-isocyanate.
Causality: The alcohol's oxygen atom acts as a nucleophile, attacking the highly electrophilic carbon of the isocyanate group. The reaction is typically rapid and clean, often requiring no catalyst.
Experimental Protocol:
-
Dissolve biphenyl-4-isocyanate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,2,2-trifluoroethanol (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the isocyanate.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Method B: From 2,2,2-Trifluoroethyl Chloroformate
This approach builds the carbamate from the amine. Biphenyl-4-amine is acylated with 2,2,2-trifluoroethyl chloroformate in the presence of a non-nucleophilic base.
Causality: The base (e.g., triethylamine or pyridine) is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Experimental Protocol:
-
Dissolve biphenyl-4-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C.
-
Add a solution of 2,2,2-trifluoroethyl chloroformate (1.1 eq) in dichloromethane dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Method C: Palladium-Catalyzed Synthesis
Modern synthetic methods allow for the construction of N-aryl carbamates directly from aryl halides or triflates, avoiding the handling of sensitive isocyanates or chloroformates.[6][7] This involves a palladium-catalyzed cross-coupling of an aryl electrophile (e.g., 4-chlorobiphenyl) with sodium cyanate, with the in-situ generated isocyanate being trapped by 2,2,2-trifluoroethanol.[8]
Causality: A Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond. Subsequent metathesis with sodium cyanate followed by reductive elimination generates the aryl isocyanate in situ, which is immediately trapped by the alcohol to yield the carbamate product.
Caption: Palladium catalytic cycle for N-aryl carbamate synthesis.
Experimental Protocol (Literature-Adapted): [7]
-
To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., L1, 3.6 mol%), and toluene. Preheat this mixture at 120 °C for 3 minutes under an inert atmosphere.
-
To a separate vessel, add 4-chlorobiphenyl (1.0 eq), sodium cyanate (2.0 eq), and triethylamine (0.25 eq).
-
Transfer the pre-activated catalyst solution to the vessel containing the reagents.
-
Add 2,2,2-trifluoroethanol (1.2 eq) to the reaction mixture.
-
Heat the reaction at 90-110 °C until the starting material is consumed (monitor by GC-MS or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Chemical Reactivity and Stability
The reactivity of 2,2,2-trifluoroethyl N-(biphenyl-4-yl)carbamate is governed by the interplay between the carbamate linker and the aromatic system.
-
Hydrolytic Stability: Carbamates are generally stable but can be hydrolyzed to the corresponding amine, alcohol, and CO₂ under harsh acidic or basic conditions. The electron-withdrawing trifluoroethyl group increases the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack under basic conditions compared to its non-fluorinated alkyl counterparts.
-
Reactivity as a Directing Group: The carbamate group can function as a directed metalation group. The N-H proton can be removed by a strong base (e.g., n-BuLi), and the resulting anion can direct lithiation to the ortho position of the phenyl ring to which it is attached, allowing for subsequent functionalization.
-
Use in Cross-Coupling: While stable to palladium catalysis under many conditions, N-aryl carbamates can serve as substrates in nickel-catalyzed amination reactions, where the carbamate acts as a leaving group.[9] This provides a synthetic route to poly-substituted arenes where the carbamate is first used for functionalization (e.g., via directed ortho-metalation) and then replaced.[9]
Caption: Major reactivity pathways for the title compound.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized material is a critical, self-validating step in any synthetic procedure.
Caption: Workflow for the analysis and quality control.
Protocol: HPLC Analysis A standard method for purity assessment would involve reversed-phase HPLC.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid.
-
Gradient: e.g., Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm, where the biphenyl system strongly absorbs.[11]
Safety and Handling
Proper safety precautions are paramount when handling any chemical.
-
General Precautions: Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated chemical fume hood.[3][12]
-
Specific Hazards: The primary concern is the potential for hydrolysis to biphenyl-4-amine, a known and regulated carcinogen.[3] Therefore, conditions that could promote hydrolysis (strong acids or bases) should be managed carefully. Avoid creating dust if handling the solid material.
-
Disposal: Chemical waste should be disposed of in accordance with local, regional, and national regulations. Waste should be collected in a designated, labeled container for hazardous chemical waste.[13]
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